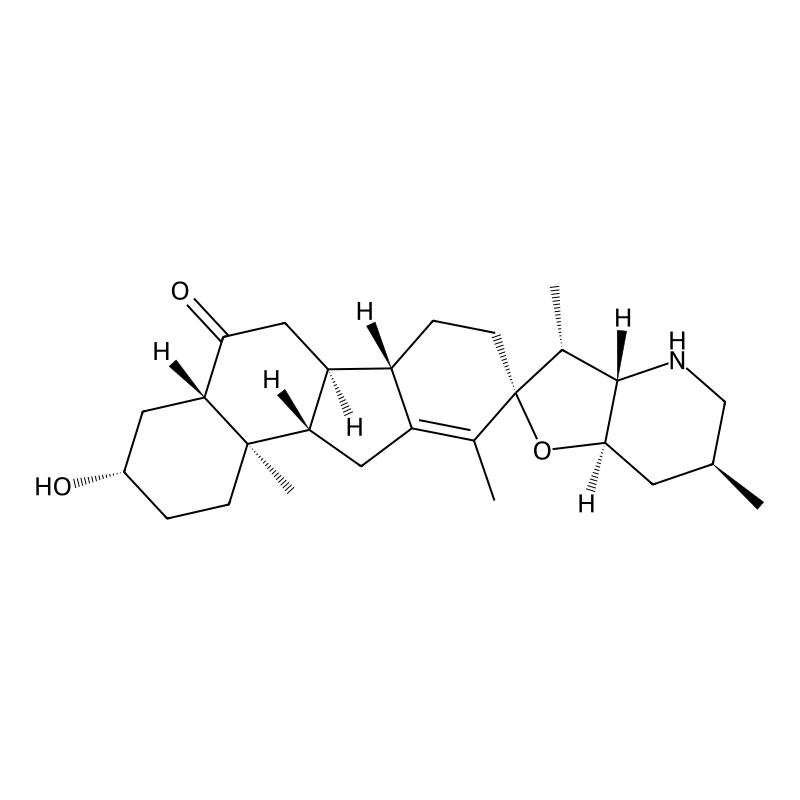

Peimisine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peimisine is a highly purified isosteroidal alkaloid natively isolated from Fritillaria species, functioning primarily as a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor. In industrial and pharmaceutical procurement, it serves as a critical analytical reference standard for the quality control of traditional botanical extracts and as a high-value precursor for semi-synthetic drug development. Unlike crude alkaloid mixtures, isolated Peimisine offers precise lipophilicity and strictly defined phase-solubility parameters, making it indispensable for reproducible pharmacokinetic modeling, targeted metabolic pathway regulation, and the optimization of advanced extraction workflows [1].

Substituting Peimisine with more abundant in-class steroidal alkaloids, such as peimine or peiminine, compromises both extraction efficiency and formulation predictability. While these alkaloids share a similar isosteroidal core, Peimisine exhibits a distinctly lower lipophilicity (AlogP) and a highly differentiated phase-solubility profile [3]. In industrial extraction workflows, utilizing parameters optimized for peimine results in suboptimal recovery of Peimisine due to its strict preference for lower co-solvent concentrations [2]. Furthermore, Peimisine demonstrates a highly sensitive pharmacokinetic response in inflammatory disease models that its structural analogs lack, meaning generic substitution will fail to replicate its specific systemic bioavailability in therapeutic research [1].

References

- [1] Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis in Rats. Pharmaceuticals (2024).

- [2] Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts. Materials (2016).

- [3] Exploring the anti-diabetic potential of peimisine through bioinformatics analysis and in vitro studies. Frontiers in Pharmacology (2023).

Differential SFE Recovery and Co-Solvent Sensitivity vs. Peimine/Peiminine

During the optimization of Supercritical Fluid Extraction (SFE) parameters, Peimisine demonstrated a fundamentally different solubility profile compared to its analogs. Peimisine achieved a 67% yield increase over traditional Soxhlet extraction, significantly outperforming the 30% yield increase observed for total alkaloids, peimine, and peiminine. Crucially, Peimisine attained optimal recovery at a lower ethanol co-solvent concentration (80%), whereas peimine and peiminine required 90% ethanol for optimal extraction [1].

| Evidence Dimension | SFE Yield Increase (vs Soxhlet) and Optimal Ethanol Concentration |

| Target Compound Data | 67% yield increase; optimal at 80% ethanol |

| Comparator Or Baseline | Peimine and Peiminine (30% yield increase; optimal at 90% ethanol) |

| Quantified Difference | 37 percentage point higher yield gain; requires 10% less ethanol co-solvent |

| Conditions | SFE at 3.0 h, 60.4 °C, 26.5 MPa |

Enables procurement and process engineers to design more efficient, lower-solvent extraction and purification workflows specifically tailored to Peimisine.

Unique Pharmacokinetic Exposure in Colitis Models vs. In-Class Alkaloids

Pharmacokinetic profiling in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis rat model revealed that Peimisine exhibits a highly sensitive exposure profile compared to related steroidal alkaloids. Peimisine's maximum plasma concentration (Cmax) surged from 655.5 ng/mL under normal conditions to 2330.5 ng/mL under colitis, with its Area Under the Curve (AUC) increasing from 3959.3 to 6895.4 h*ng/mL. In contrast, other major alkaloids like peimine, peiminine, and sipeimine did not display this significant, disproportionate increase in systemic exposure under inflammatory conditions [1].

| Evidence Dimension | Cmax and AUC under inflammatory (colitis) conditions |

| Target Compound Data | Cmax = 2330.5 ng/mL; AUC = 6895.4 h*ng/mL |

| Comparator Or Baseline | Peimine, Peiminine, Sipeimine (No significant disproportionate increase in exposure) |

| Quantified Difference | Approx. 3.5-fold increase in Cmax specifically for Peimisine under colitis |

| Conditions | DNBS-induced colitis rat model, oral administration of extract |

Justifies the selection of Peimisine as the preferred steroidal alkaloid for developing targeted therapies intended for inflammatory bowel disease, due to its enhanced disease-state bioavailability.

Optimal Lipophilicity (AlogP) for Formulation vs. Crude Fritillaria Metabolites

Among the active metabolites of Fritillariae Cirrhosae Bulbus evaluated for metabolic targeting, Peimisine possesses the most optimal lipophilicity profile. It exhibits the lowest AlogP value (>2.5) among the six primary active metabolites. This specific physicochemical property prevents the excessive broad-host binding, poor aqueous solubility, and rapid metabolic clearance typically associated with the more lipophilic components found in crude Fritillaria extracts [1].

| Evidence Dimension | AlogP (Lipophilicity) |

| Target Compound Data | Smallest AlogP > 2.5 among active metabolites |

| Comparator Or Baseline | 5 other active Fritillaria metabolites (Higher AlogP values) |

| Quantified Difference | Lowest lipophilicity within the active drug-like threshold |

| Conditions | Bioinformatics ADME screening and in vitro validation |

Reduces the risk of late-stage formulation failure due to poor solubility, making Peimisine the superior candidate for isolated drug development over crude mixtures.

Quantitative Restoration of Glucose Uptake in Insulin Resistance

Peimisine provides measurable, high-efficacy metabolic regulation in controlled assays. In an insulin-resistant HepG2 cell model induced by palmitic acid, Peimisine at 20 μM effectively restored glucose uptake by 42.82% and reduced culture medium glucose by 15.32%. Additionally, it suppressed gluconeogenic enzyme expression, reducing PEPCK mRNA by 80% relative to the control [1].

| Evidence Dimension | Glucose uptake restoration |

| Target Compound Data | 42.82% restoration at 20 μM |

| Comparator Or Baseline | Untreated insulin-resistant baseline |

| Quantified Difference | +42.82% glucose uptake; 80% reduction in PEPCK mRNA |

| Conditions | HepG2 cells with 250 μM PA (Palmitic Acid) induced insulin resistance |

Provides a strictly quantified efficacy benchmark for researchers procuring standards for metabolic syndrome and diabetes drug screening.

Targeted Supercritical Fluid Extraction (SFE) Benchmarking

Given its distinct co-solvent sensitivity—optimizing at 80% ethanol rather than the 90% required by peimine and peiminine—Peimisine serves as a critical analytical marker for tuning industrial SFE parameters to separate specific alkaloid fractions efficiently [1].

Inflammatory Disease Model Pharmacokinetics

Leveraging its uniquely enhanced Cmax and AUC in colitis models compared to other Fritillaria alkaloids, Peimisine is the ideal starting material for investigating inflammation-targeted steroidal alkaloid therapies and localized bioavailability mechanisms [2].

Metabolic Syndrome Drug Formulation

Due to its optimal AlogP and proven ability to restore glucose uptake by over 42% in insulin-resistant models, Peimisine is highly suitable for formulation into anti-diabetic agents without the solubility liabilities of more lipophilic analogs[3].

Quality Control of Fritillaria Extracts

Because of its unique extraction profile and presence in key medicinal species, highly pure Peimisine is essential for the precise HPLC/LC-MS quantification and standardization of Fritillaria thunbergii and Fritillaria cirrhosa industrial extracts [1].

References

- [1] Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts. Materials (2016).

- [2] Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis in Rats. Pharmaceuticals (2024).

- [3] Exploring the anti-diabetic potential of peimisine through bioinformatics analysis and in vitro studies. Frontiers in Pharmacology (2023).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types